molecular formula C13H11Cl2NO2 B012578 ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate CAS No. 103999-55-9

ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B012578
M. Wt: 284.13 g/mol
InChI Key: FUKPTHDLKFWUGQ-UHFFFAOYSA-N
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Patent
US05389669

Procedure details

A mixture of ethyl 4-(2,3-dichlorophenyl)pyrrole-3-carboxylate (5.95 g, 21 mmol) and potassium hydroxide (6.5 g, 85%, 99 mmol) is heated at reflux for 6 hours, cooled, diluted with water and washed with diethyl ether. The aqueous phase is acidified with hydrochloric acid and filtered to obtain a solid. The solid is washed with diethyl ether and petroleum ether and dried to give the title product as a white solid (5.24 g) which is identified by 1H and 13C NMR spectral analyses.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1[C:10]([C:14]([O:16]CC)=[O:15])=[CH:11][NH:12][CH:13]=1.[OH-].[K+]>O>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1[C:10]([C:14]([OH:16])=[O:15])=[CH:11][NH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.95 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C(=O)OCC
Name
Quantity
6.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
The solid is washed with diethyl ether and petroleum ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.24 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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